
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is a deuterated derivative of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
準備方法
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as deuterated benzene and deuterated pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve a series of steps, including nucleophilic substitution and cyclization reactions, to form the desired pyridone ring structure.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
科学的研究の応用
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several scientific research applications, including:
Chemistry: In chemistry, it is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions, as the deuterium atoms can influence reaction kinetics.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: In the chemical industry, it can be used in the synthesis of other deuterated compounds, which are valuable in various applications, including drug development and materials science.
作用機序
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can influence the compound’s binding affinity and activity at target sites, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 can be compared with other similar compounds, such as:
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone: The non-deuterated version of the compound, which may have different kinetic properties due to the absence of deuterium.
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d3: A partially deuterated version with fewer deuterium atoms, which may exhibit intermediate properties between the fully deuterated and non-deuterated forms.
Other Pyridone Derivatives: Compounds with similar pyridone structures but different substituents, which can have varying chemical and biological properties.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in scientific research and pharmaceutical development.
特性
分子式 |
C16H12N2O |
|---|---|
分子量 |
253.31 g/mol |
IUPAC名 |
1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |
InChIキー |
JHBMGQOABUXDND-FSTBWYLISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



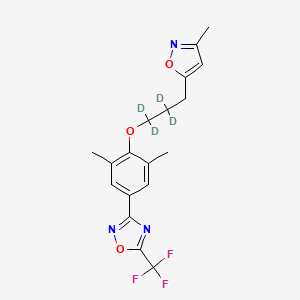

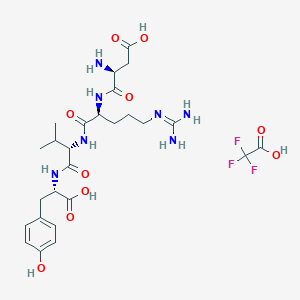

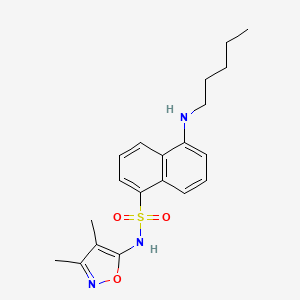
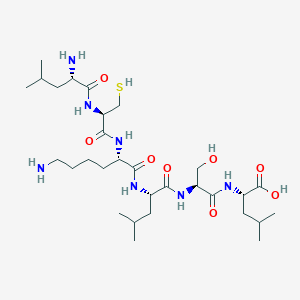

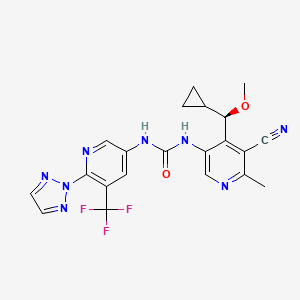


![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)


